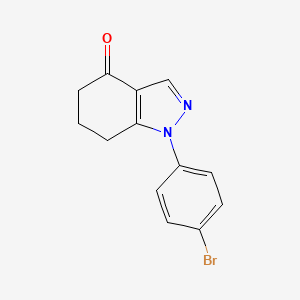

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGNHKYXVIKCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired tetrahydroindazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential biological activities , including:

- Antimicrobial Activity : Research indicates that derivatives of indazole compounds, including 1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one, exhibit significant antimicrobial properties against various bacterial strains. For example, studies have shown that certain derivatives demonstrate effective inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have indicated that it can inhibit the growth of breast cancer cells (MCF-7), with promising IC50 values suggesting its potential as an anticancer agent .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12 ± 2 |

| Similar Indazole Derivative | A549 (Lung Cancer) | 15 ± 3 |

The compound is also recognized for its anti-inflammatory properties , making it a candidate for further investigation in the treatment of inflammatory diseases. Its mechanism of action may involve modulation of specific molecular targets within inflammatory pathways .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Gaikwad et al. assessed a series of indazole derivatives for their antimicrobial efficacy. The results indicated that certain compounds exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition correlating with increased concentrations of the tested compounds .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer potential of indazole derivatives, researchers performed molecular docking studies to elucidate the binding interactions of these compounds with DNA gyrase, an essential enzyme in bacterial DNA replication. The findings highlighted that specific derivatives showed strong binding affinities, indicating their potential as therapeutic agents against bacterial infections and cancer .

Summary of Applications

The applications of this compound can be summarized as follows:

- Chemistry : Utilized as a building block in organic synthesis.

- Biology : Investigated for antimicrobial and anticancer activities.

- Medicine : Explored as a potential therapeutic agent for treating various diseases.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydroindazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-1,5,6,7-tetrahydroindazol-4-one

- 1-(4-Fluorophenyl)-1,5,6,7-tetrahydroindazol-4-one

- 1-(4-Methylphenyl)-1,5,6,7-tetrahydroindazol-4-one

Uniqueness

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens or substituents. This can lead to distinct biological activities and properties, making it a valuable compound for research and development .

Biological Activity

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic compound belonging to the indazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromophenyl group attached to an indazole moiety, which is significant for its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

- Anticancer Activity : Several studies have reported that indazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against different bacterial strains. Preliminary results indicate that it may inhibit the growth of certain pathogens, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity and contributing to its anticancer and antimicrobial effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and related compounds:

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one, and how can regioselectivity be controlled?

- Methodology : The compound can be synthesized via [3+2] cycloaddition reactions, though unexpected regioselectivity may occur. For example, reactions involving N-tosylhydrazones or trichloromethyl intermediates may lead to pyrazole derivatives instead of the desired Δ2-pyrazoline system due to competing reaction pathways . To control regioselectivity, optimize electrophile-nucleophile interactions (e.g., Cβ of TNP¹ with the –N=N=C– fragment of NIs²a-c) and use computational tools like Molecular Electron Density Theory (MEDT) to predict outcomes .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm aromatic protons and ketone groups (e.g., δ ~2.5 ppm for methyl groups in related analogs) and IR spectroscopy to identify carbonyl stretches (~1600–1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., calculated [M+H]⁺ for analogs: 464.0 ). X-ray crystallography with programs like SHELXL is recommended for resolving ambiguities in stereochemistry .

Q. How can researchers address instability issues during synthesis or purification?

- Methodology : Instability often arises from spontaneous CHCl₃ elimination in intermediates. Stabilize reactive intermediates using low-temperature crystallization (−20°C) or inert atmospheres (N₂/Ar). For purification, employ flash chromatography with silica gel and non-polar solvents (e.g., hexane:EtOAc) .

Advanced Research Questions

Q. What computational strategies are effective for elucidating reaction mechanisms involving this compound?

- Methodology : Apply MEDT to analyze electron density changes during cycloaddition. For example, MEDT studies revealed that competing reaction pathways for Δ2-pyrazoline formation are thermodynamically feasible but kinetically controlled by substituent electronic effects . Pair this with DFT calculations (e.g., B3LYP/6-31G*) to map transition states and validate experimental regioselectivity .

Q. How can structural modifications enhance the compound's utility in medicinal chemistry?

- Methodology : Introduce substituents at the 3-position (e.g., aryl groups) to modulate binding affinity. For instance, analogs like 1-(4-chlorophenyl)-6,7-dihydroindazol-4-one showed enhanced activity in dihydroorotate dehydrogenase (DHODH) inhibition assays. Use SAR studies to correlate substituent polarity with target engagement .

Q. What strategies resolve contradictions in spectroscopic data between predicted and observed structures?

- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data. For example, discrepancies in aromatic proton splitting in 5h (δ 6.63–8.20 ppm) were resolved via X-ray diffraction . Use SHELXPRO for macromolecular refinement if crystallizing the compound is challenging .

Q. How can researchers leverage this compound as a precursor for heterocyclic libraries?

- Methodology : Functionalize the 4-bromophenyl group via Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups. For example, replace Br with pyridyl or quinoline moieties to generate analogs for high-throughput screening . Optimize reaction conditions using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.